Product packaging for 3-Amino-4-methylpentan-1-ol hydrochloride(Cat. No.:CAS No. 2416230-14-1)

3-Amino-4-methylpentan-1-ol hydrochloride

Cat. No.: B2831917
CAS No.: 2416230-14-1
M. Wt: 153.65
InChI Key: ZAQOIAYHBXCGIO-UHFFFAOYSA-N
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Description

3-Amino-4-methylpentan-1-ol hydrochloride is a chiral chemical compound that serves as a versatile building block in organic synthesis and pharmaceutical research. This molecule features both an amino group and a hydroxyl group on an aliphatic carbon chain, making it a valuable precursor for constructing more complex structures. Its stereochemistry is designated as (3S), which is critical for applications requiring specific chiral interactions. This compound is primarily used in research and development settings. One of its key potential applications is in the field of peptide synthesis. The synthesis of peptides, especially hydrophobic sequences or those containing non-natural amino acids, often relies on such specialized building blocks. Solid-Phase Peptide Synthesis (SPPS), a method pioneered by Merrifield, allows for the creation of custom peptides and is a common technique where this compound may be utilized . Furthermore, its structure suggests potential use in the synthesis of other pharmacologically relevant molecules, such as monocyclic ß-lactams, which are important structural motifs in medicinal chemistry with a wide range of biological activities . Safety and Handling: This product is For Research Use Only. It is strictly for industrial applications or scientific research and is not intended for diagnostic or therapeutic use in humans or animals. Please refer to the Safety Data Sheet (SDS) for detailed handling and hazard information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H16ClNO B2831917 3-Amino-4-methylpentan-1-ol hydrochloride CAS No. 2416230-14-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-4-methylpentan-1-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO.ClH/c1-5(2)6(7)3-4-8;/h5-6,8H,3-4,7H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCSHCPKBDXKMIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CCO)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Chemical Transformations of 3 Amino 4 Methylpentan 1 Ol Hydrochloride

De Novo Synthesis Pathways for the 3-Amino-4-methylpentan-1-ol Scaffold

De novo synthesis provides a flexible approach to the 3-Amino-4-methylpentan-1-ol scaffold, allowing for the construction of the molecule from readily available starting materials. Key strategies include the reduction of carbonyl precursors and catalytic hydrogenation protocols.

Reductive amination stands as a prominent method for the synthesis of amines from carbonyl compounds. nii.ac.jp In the context of 3-Amino-4-methylpentan-1-ol, a logical precursor is 3-amino-4-methylpentanal. The synthesis of this aldehyde can be envisioned starting from a suitable precursor, followed by a reductive amination step to furnish the desired amino alcohol.

A plausible synthetic route to 3-amino-4-methylpentanal could commence from 4-methylpent-2-enal. Michael addition of a nitrogen-containing nucleophile, such as ammonia (B1221849) or a protected amine equivalent, to the α,β-unsaturated aldehyde would yield the target 3-amino-4-methylpentanal. Subsequent reduction of the aldehyde functionality would then provide 3-Amino-4-methylpentan-1-ol.

The direct reductive amination of a keto-alcohol precursor, 4-hydroxy-4-methyl-2-pentanone, with an ammonia source in the presence of a reducing agent offers another viable pathway. The choice of reducing agent is critical to selectively reduce the intermediate imine without affecting the hydroxyl group. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). nih.gov

PrecursorReagentsProductKey Transformation
3-amino-4-methylpentanalH₂, Pd/C or NaBH₄3-Amino-4-methylpentan-1-olReduction of aldehyde
4-hydroxy-4-methyl-2-pentanoneNH₃, H₂, Ni or NaBH₃CN3-Amino-4-methylpentan-1-olReductive amination

Catalytic hydrogenation is a powerful and often "greener" alternative for the synthesis of amines and amino alcohols. google.comumaine.edu This methodology typically involves the reduction of nitro compounds, nitriles, or azides. For the synthesis of 3-Amino-4-methylpentan-1-ol, a suitable precursor would be 4-methyl-3-nitropentan-1-ol or 3-azido-4-methylpentan-1-ol.

The synthesis of 4-methyl-3-nitropentan-1-ol can be achieved through a Henry reaction between isobutyraldehyde (B47883) and nitroethanol. Subsequent catalytic hydrogenation of the nitro group to an amine, using catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel, under a hydrogen atmosphere, would yield the desired amino alcohol. scispace.com

Alternatively, the synthesis could proceed via an azido (B1232118) intermediate. The required 3-azido-4-methylpentan-1-ol can be prepared from a suitable starting material, for instance, by the ring-opening of an epoxide with an azide (B81097) source. The subsequent reduction of the azide to the amine is readily accomplished by catalytic hydrogenation (e.g., H₂/Pd/C) or by using other reducing agents like triphenylphosphine (B44618) (the Staudinger reaction).

PrecursorCatalyst/ReagentsProductKey Transformation
4-methyl-3-nitropentan-1-olH₂, Pd/C3-Amino-4-methylpentan-1-olNitro group reduction
3-azido-4-methylpentan-1-olH₂, Pd/C or PPh₃, H₂O3-Amino-4-methylpentan-1-olAzide reduction

The use of chiral pool starting materials offers an elegant approach to enantiomerically enriched compounds. L-valine, a naturally occurring amino acid, presents an attractive and readily available precursor for the synthesis of (S)-3-Amino-4-methylpentan-1-ol. The synthetic strategy involves the reduction of the carboxylic acid functionality of L-valine to a primary alcohol.

This reduction can be achieved using strong reducing agents such as lithium aluminum hydride (LiAlH₄) or by a two-step procedure involving the conversion of the carboxylic acid to an ester, followed by reduction with a milder reducing agent like sodium borohydride. This approach has the advantage of directly providing an enantiomerically pure product, leveraging the inherent chirality of the starting material.

Another potential precursor is 4-methyl-2-pentanol. evitachem.com This commercially available alcohol can be converted to a suitable leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with an amine source to introduce the amino group. This route allows for the synthesis of the racemic mixture, which can then be subjected to chiral resolution.

Stereoselective Synthesis and Chiral Resolution Techniques

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of methods for the synthesis of enantiomerically pure 3-Amino-4-methylpentan-1-ol is of significant importance.

The enantioselective synthesis of the individual (R) and (S) enantiomers can be achieved through various asymmetric strategies. As mentioned previously, the use of L-valine from the chiral pool provides a direct route to (S)-3-Amino-4-methylpentan-1-ol.

For the synthesis of the (R)-enantiomer, one could start from a chiral precursor with the desired stereochemistry, such as (R)-4-methyl-2-pentanol. evitachem.com Conversion of the hydroxyl group to a good leaving group and subsequent nucleophilic substitution with an azide, followed by reduction, would yield (R)-3-Amino-4-methylpentan-1-ol with inversion of configuration at the stereocenter.

Alternatively, asymmetric hydrogenation or asymmetric reductive amination of a suitable prochiral precursor using a chiral catalyst can provide access to either enantiomer with high enantiomeric excess. For instance, the asymmetric hydrogenation of a β-enamino ester derived from 4-methyl-3-oxopentanoic acid ester, followed by reduction of the ester group, could yield the desired chiral amino alcohol.

EnantiomerChiral Precursor/MethodKey Step
(S)-3-Amino-4-methylpentan-1-olL-ValineReduction of carboxylic acid
(R)-3-Amino-4-methylpentan-1-ol(R)-4-methyl-2-pentanolNucleophilic substitution with inversion
(R)- or (S)-enantiomerAsymmetric hydrogenation/reductive aminationChiral catalyst-controlled stereoselection

For racemic mixtures of 3-Amino-4-methylpentan-1-ol, chiral resolution is a common strategy to separate the enantiomers. Diastereomeric salt formation is a classical and widely used method. wikipedia.orgnih.gov This technique involves reacting the racemic amine with a chiral resolving agent, typically a chiral acid such as tartaric acid or mandelic acid, to form a pair of diastereomeric salts. nih.gov These diastereomeric salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization. After separation, the desired enantiomer of the amine can be liberated from the salt by treatment with a base.

Dynamic kinetic resolution (DKR) is a more advanced and efficient method that can theoretically convert a racemate into a single enantiomer with a 100% yield. This process combines a kinetic resolution with in situ racemization of the slower-reacting enantiomer. For β-amino alcohols, a particularly relevant approach is the dynamic kinetic resolution of a precursor like 3-azido-4-methylpentan-1-ol. This would involve an enzymatic acylation that selectively reacts with one enantiomer of the azido alcohol, while the unreacted enantiomer is continuously racemized by a suitable metal catalyst. The resulting enantiomerically enriched acylated azido alcohol can then be separated and converted to the corresponding chiral amino alcohol.

Chiral Auxiliary and Asymmetric Catalysis Strategies

The synthesis of enantiomerically pure 3-Amino-4-methylpentan-1-ol is a critical objective, as stereochemistry often dictates biological activity. Methodologies to achieve this enantiopurity predominantly rely on chiral auxiliaries and asymmetric catalysis.

Chiral Auxiliary Strategies: A chiral auxiliary is a stereogenic group temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is set, the auxiliary is removed. For the synthesis of chiral amino alcohols, auxiliaries like pseudoephedrine or Evans oxazolidinones are commonly employed. wikipedia.orgnih.gov

The general approach involves attaching the auxiliary to a precursor molecule, performing a diastereoselective reaction to create the new stereocenter, and then cleaving the auxiliary. For instance, an achiral carboxylic acid derivative could be coupled with a chiral auxiliary like (1S,2S)-pseudoephenamine. nih.gov The resulting amide can undergo diastereoselective alkylation at the α-position. Subsequent reduction of the carbonyl and cleavage of the auxiliary would yield the enantiopure amino alcohol. The high crystallinity of amides derived from auxiliaries like pseudoephenamine facilitates purification by recrystallization at intermediate stages. nih.gov

Asymmetric Catalysis Strategies: Asymmetric catalysis offers a more atom-economical approach by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. Various catalytic systems can be envisioned for the synthesis of 3-Amino-4-methylpentan-1-ol. Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful tool. For example, chiral amino acid derivatives can act as bioinspired catalysts in asymmetric aldol (B89426) reactions, which could be a key step in building the carbon skeleton of the target molecule with the correct stereochemistry. nih.gov Another approach is iminium activation, where a chiral secondary amine catalyst reversibly forms a chiral iminium ion with an α,β-unsaturated aldehyde, facilitating enantioselective conjugate addition reactions. princeton.edu This strategy could be used to introduce the amine functionality at the correct position.

Metal-based catalysts are also highly effective. Chiral Ni(II) complexes, for instance, have been used to mediate the asymmetric synthesis of various α-amino acids, which could serve as precursors to the target amino alcohol via reduction of the carboxylic acid group. nih.gov

Below is a table comparing conceptual strategies for asymmetric synthesis:

Table 1: Comparison of Asymmetric Synthesis Strategies

Strategy Description Advantages Disadvantages
Chiral Auxiliary A stoichiometric chiral molecule is temporarily attached to the substrate to direct a diastereoselective reaction. wikipedia.org High diastereoselectivities, well-established methods, often crystalline intermediates. nih.gov Requires additional steps for attachment and removal of the auxiliary, not atom-economical. wikipedia.org
Asymmetric Organocatalysis A chiral organic molecule is used in catalytic amounts to induce enantioselectivity. princeton.edursc.org Metal-free, often milder reaction conditions, high enantioselectivities. Catalyst loading can sometimes be high compared to metal catalysts.

| Asymmetric Metal Catalysis | A chiral ligand-metal complex is used as the catalyst. nih.gov | High turnover numbers, broad substrate scope, high enantioselectivities. | Potential for metal contamination in the final product, cost of precious metals. |

Formation and Stabilization of the Hydrochloride Salt Form

The hydrochloride salt of 3-Amino-4-methylpentan-1-ol is often preferred for its improved stability, crystallinity, and handling properties compared to the free base.

Acid-Base Equilibrium and Salt Formation Mechanisms

The formation of 3-Amino-4-methylpentan-1-ol hydrochloride is a classic acid-base reaction. The primary amine group (-NH₂) contains a lone pair of electrons on the nitrogen atom, rendering it a Lewis base. Hydrochloric acid (HCl) is a strong acid that readily donates a proton (H⁺).

The mechanism involves the nucleophilic nitrogen atom of the amine group donating its electron pair to the proton from HCl. This forms a stable ammonium (B1175870) cation (-NH₃⁺) and a chloride anion (Cl⁻), which are held together by ionic bonds.

R-NH₂ + HCl ⇌ R-NH₃⁺Cl⁻

In an aqueous solution, this equilibrium is influenced by the pH. At a low pH (acidic conditions), the equilibrium lies far to the right, with the protonated ammonium salt being the predominant species. Conversely, adding a strong base (like NaOH) will deprotonate the ammonium ion, shifting the equilibrium back to the left and regenerating the free amine. libretexts.org The presence of salts in the solution can also influence the protonation equilibrium. nih.gov

Optimization of Salt Crystallization and Purification Methodologies

The isolation and purification of the hydrochloride salt are critical steps to obtain a high-purity final product. The process typically involves dissolving the crude free base of 3-Amino-4-methylpentan-1-ol in a suitable organic solvent and then introducing HCl.

Key Optimization Parameters:

Solvent Selection: The ideal solvent should readily dissolve the free base but have low solubility for the resulting hydrochloride salt. Common choices include ethanol (B145695), isopropanol, ethyl acetate, or diethyl ether. google.comresearchgate.net Often, a solvent/anti-solvent system is employed, such as dissolving the base in ethanol and then adding ether to induce precipitation of the salt. researchgate.net

HCl Source: Anhydrous HCl is crucial to prevent the introduction of water, which can affect crystallinity and purity. HCl can be introduced as a gas or, more conveniently, as a solution in a compatible organic solvent (e.g., HCl in ethanol or diethyl ether). google.com

Temperature Control: Crystallization is often initiated at room temperature or slightly elevated temperatures to ensure complete reaction, followed by cooling to lower temperatures (e.g., 0-5 °C) to maximize the yield of the precipitated salt.

Rate of Addition: Slow, controlled addition of the HCl solution can promote the formation of larger, more uniform crystals, which are easier to filter and typically have higher purity.

Purification: Recrystallization is the primary method for purifying the crude salt. This involves dissolving the salt in a minimum amount of a hot solvent (or solvent mixture) in which it is soluble and then allowing it to cool slowly. As the solution cools, the solubility of the salt decreases, and it crystallizes out, leaving impurities behind in the solution. ru.nl Washing the filtered crystalline salt with a cold, non-polar solvent can help remove any residual soluble impurities. researchgate.net

Comprehensive Functional Group Interconversions and Derivatization

The presence of both a primary amine and a primary alcohol allows for a wide range of chemical transformations, making this compound a versatile building block.

Reactivity of the Primary Amine Moiety

The primary amine is a potent nucleophile, making it the most reactive site for many transformations. Its reactivity is central to the derivatization of the molecule.

Acylation: Primary amines react readily with acylating agents such as acid chlorides and acid anhydrides to form stable amide derivatives. This reaction is a nucleophilic acyl substitution. The nitrogen lone pair attacks the electrophilic carbonyl carbon of the acylating agent, leading to the formation of a tetrahedral intermediate, which then collapses to form the amide and a byproduct (e.g., HCl). libretexts.org

R-NH₂ + R'-COCl → R-NH-CO-R' + HCl

The reaction is typically rapid and high-yielding. A stoichiometric amount of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, is often added to the reaction mixture to neutralize the HCl generated, preventing it from protonating the starting amine and rendering it non-nucleophilic. libretexts.org

Alkylation: The primary amine can also undergo N-alkylation with alkyl halides via a nucleophilic aliphatic substitution (Sɴ2) reaction. wikipedia.org The amine's lone pair attacks the electrophilic carbon of the alkyl halide, displacing the halide ion.

R-NH₂ + R'-X → R-NH-R' + HX

A significant challenge in the alkylation of primary amines is the potential for over-alkylation. wikipedia.org The product, a secondary amine, is also nucleophilic and can compete with the starting primary amine for the alkyl halide, leading to the formation of a tertiary amine. The tertiary amine can be further alkylated to form a quaternary ammonium salt. libretexts.orgwikipedia.org Achieving selective mono-alkylation often requires specific strategies, such as using a large excess of the amine or employing protecting groups. Hydrogen-borrowing catalysis, which uses alcohols as alkylating agents, presents a more advanced and greener alternative to traditional methods using alkyl halides. nih.gov

Table 2: Summary of Nucleophilic Substitution Reactions at the Amine Moiety

Reaction Reagent Product Key Features
Acylation Acid Chloride (R'-COCl) or Acid Anhydride (B1165640) ((R'CO)₂O) Amide (R-NH-CO-R') Fast, high-yielding; typically requires a base to neutralize acid byproduct. libretexts.org

| Alkylation | Alkyl Halide (R'-X) | Secondary Amine (R-NH-R'), Tertiary Amine (R-N(R')₂), Quaternary Salt (R-N(R')₃⁺X⁻) | Prone to over-alkylation, making selective mono-alkylation challenging. wikipedia.org |

Transformations of the Primary Alcohol Moiety

The primary alcohol functional group offers a complementary site for chemical modification, primarily through oxidation, esterification, and etherification reactions.

The primary alcohol of 3-Amino-4-methylpentan-1-ol can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidant and reaction conditions.

Oxidation to Aldehyde: Mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) in an anhydrous solvent are used to achieve the partial oxidation to 3-amino-4-methylpentanal. To prevent over-oxidation when using stronger oxidants, the aldehyde can be distilled from the reaction mixture as it forms.

Oxidation to Carboxylic Acid: Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), chromic acid (generated from CrO₃ or Na₂Cr₂O₇ with H₂SO₄), or Jones reagent, will oxidize the primary alcohol directly to the corresponding carboxylic acid, 3-amino-4-methylpentanoic acid. beilstein-journals.org These reactions are typically performed under vigorous conditions, such as heating under reflux with an excess of the oxidizing agent.

Table 2: Oxidation Products of 3-Amino-4-methylpentan-1-ol

Starting Material Oxidizing Agent Conditions Major Product
3-Amino-4-methylpentan-1-ol Pyridinium chlorochromate (PCC) Anhydrous CH₂Cl₂, RT 3-Amino-4-methylpentanal
3-Amino-4-methylpentan-1-ol Potassium permanganate (KMnO₄) Basic, heat, then acid workup 3-Amino-4-methylpentanoic acid

This table outlines expected products based on standard oxidation methodologies for primary alcohols.

Esterification: The alcohol moiety can be converted to an ester through reaction with a carboxylic acid or its derivatives. The Fischer esterification, reacting the alcohol with a carboxylic acid under acidic catalysis, is a common method. Alternatively, for a more rapid and often higher-yielding reaction, an acyl chloride or anhydride can be used in the presence of a base like pyridine.

Etherification: The formation of an ether from the alcohol group can be achieved via methods like the Williamson ether synthesis. This Sₙ2 reaction involves deprotonating the alcohol with a strong base (e.g., sodium hydride, NaH) to form a nucleophilic alkoxide, which then displaces a halide from an alkyl halide to form the ether. researchgate.net Care must be taken as the presence of the amino group could lead to side reactions, although under strongly basic conditions for alkoxide formation, the amine is generally less reactive as a nucleophile.

Chemo- and Regioselective Transformations

The presence of two distinct functional groups necessitates strategies for chemoselectivity—selectively reacting one group while leaving the other intact. Regioselectivity is not a factor for this molecule as there is only one of each type of functional group.

Achieving chemoselectivity often involves the use of protecting groups. For instance, to perform transformations exclusively on the alcohol moiety, the more nucleophilic amino group can first be protected. A common strategy is the formation of a carbamate (B1207046) by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O), which yields a Boc-protected amine. This protected intermediate can then undergo reactions such as oxidation or etherification at the alcohol site. The Boc group can be subsequently removed under acidic conditions.

Conversely, to modify the amino group without affecting the alcohol, the hydroxyl group can be protected, for example, as a silyl (B83357) ether (e.g., using tert-butyldimethylsilyl chloride, TBDMSCl). This protected compound can then undergo amidation or reaction with electrophiles at the amino group, followed by deprotection of the silyl ether using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF).

Synthetic Exploration of S-Conjugate Precursors

While not a direct precursor, 3-Amino-4-methylpentan-1-ol can be chemically modified to generate intermediates capable of forming S-conjugates. S-conjugates are typically formed via the nucleophilic attack of a thiol, such as cysteine or glutathione (B108866), on an electrophilic carbon center.

A plausible synthetic route to an S-conjugate precursor involves converting the primary alcohol into a good leaving group. This creates an electrophilic site at the terminal carbon, making it susceptible to nucleophilic substitution by a thiol.

Activation of the Alcohol: The hydroxyl group can be converted into a better leaving group, such as a tosylate or mesylate, by reacting it with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), respectively, in the presence of a base like pyridine. This reaction would likely require prior protection of the amino group (e.g., as a Boc-carbamate) to prevent competing sulfonamide formation.

Nucleophilic Substitution: The resulting tosylated or mesylated intermediate serves as a potent electrophile. Reaction with a thiol (R-SH) or a thiolate salt (R-S⁻Na⁺) would proceed via an Sₙ2 mechanism to displace the leaving group and form a thioether, the S-conjugate.

Deprotection: If a protecting group was used on the amine, a final deprotection step would yield the desired S-conjugated derivative of 3-amino-4-methylpentan-1-ol.

Plausible Reaction Pathway:

Boc-NH-R-CH₂OH + TsCl → Boc-NH-R-CH₂OTs

Boc-NH-R-CH₂OTs + R'SNa → Boc-NH-R-CH₂SR' + NaOTs

Boc-NH-R-CH₂SR' --(Acid)--> H₂N-R-CH₂SR'

This strategy transforms the nucleophilic alcohol into an electrophilic site, enabling the synthesis of various sulfur-containing analogs.

Strategic Applications in Complex Organic Synthesis

Utility as a Chiral Building Block in Advanced Organic Synthesis

The enantiopure nature of 3-Amino-4-methylpentan-1-ol hydrochloride makes it a valuable component of the chiral pool, which consists of readily available, optically active natural products that can be used as starting materials for the synthesis of other chiral compounds. The stereocenter at the C3 position can be transferred to new, more complex molecules, influencing their biological activity.

Asymmetric Construction of Bioactive Molecule Scaffolds

While direct examples of the use of this compound in the asymmetric construction of specific bioactive molecule scaffolds are not extensively documented in publicly available research, the principles of asymmetric synthesis suggest its potential. Chiral amino alcohols are frequently employed to introduce stereocenters into molecules, a critical aspect for their interaction with biological targets. The amino and hydroxyl groups can be selectively protected and derivatized to build up molecular complexity in a controlled, stereoselective manner.

Synthesis of Natural Product Frameworks and Analogs

The synthesis of natural products and their analogs often relies on the use of chiral building blocks to achieve the desired stereochemistry. Amino alcohols are key structural motifs in a variety of natural products, including alkaloids and amino sugars. Although specific instances of this compound in the total synthesis of a natural product are not readily found in the literature, its structural features make it a plausible starting material or intermediate for the synthesis of analogs of natural products containing a similar 1,3-amino alcohol core.

Development of Optically Active Fine Chemicals

The development of optically active fine chemicals, which are high-purity, single-enantiomer compounds, is a significant area of industrial chemistry. Chiral amino alcohols like this compound can serve as chiral auxiliaries or starting materials for the synthesis of these valuable compounds. Their use can facilitate stereoselective reactions, leading to the production of enantiomerically pure pharmaceuticals, agrochemicals, and flavors.

Precursor Chemistry for Architecturally Diverse Molecules

The reactivity of the amino and hydroxyl groups in this compound allows it to serve as a versatile precursor for a wide range of more complex molecules. Through various chemical transformations, it can be elaborated into diverse molecular architectures with potential biological activities.

Intermediate in the Synthesis of Enzyme Modulators (e.g., SHP1 activators)

Research into the development of small molecule modulators of enzyme activity is a key area of drug discovery. While direct evidence for the use of this compound is limited, a closely related structure, 3-amino-4,4-dimethyl lithocholic acid, has been incorporated into novel, selective, and cellularly active allosteric activators of the enzyme SHP1 (Src homology 2 domain-containing protein tyrosine phosphatase 1). sigmaaldrich.comgoogleapis.com This suggests that the 1,3-amino alcohol moiety is a viable pharmacophore for interacting with and modulating the activity of enzymes like SHP1. The synthesis of these SHP1 activators involves the derivatization of the amino group, highlighting the role of the amino alcohol as a key intermediate. sigmaaldrich.comgoogleapis.com

Table 1: Research Findings on Related Amino Alcohol Derivatives as SHP1 Activators

Compound Class Target Enzyme Key Structural Motif Therapeutic Potential

Scaffold for Receptor Ligand and Agonist Development

The development of ligands that can selectively bind to and activate or inhibit specific receptors is fundamental to modern pharmacology. The rigid, defined stereochemistry of chiral molecules like this compound makes them attractive scaffolds for the design of such ligands. By attaching various functional groups to the amino and hydroxyl moieties, a library of compounds can be synthesized and screened for activity at different receptors. While specific examples utilizing this compound are not prominent in the literature, the general principle of using chiral amino alcohol scaffolds for the development of G-protein coupled receptor (GPCR) ligands is well-established.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound

Foundation for Novel Polymeric Materials and Surfactants

This compound serves as a versatile bifunctional monomer that holds significant potential in the development of advanced polymeric materials and novel surfactants. Its unique structure, which combines a primary amine and a primary hydroxyl group, allows it to be incorporated into a variety of polymer backbones and to form the hydrophilic head of amphiphilic surfactant molecules. The presence of a branched alkyl group (an isobutyl group) also introduces specific steric and hydrophobic characteristics that can be exploited to tailor the physicochemical properties of the resulting materials. While direct research on the applications of this compound in polymer and surfactant synthesis is not extensively documented in publicly available literature, its potential can be inferred from the well-established reactivity of analogous amino alcohols.

Polymeric Materials

The dual functionality of 3-Amino-4-methylpentan-1-ol allows it to act as a building block in various polymerization reactions, leading to the formation of polyamides, polyurethanes, and polyesters with unique properties.

Poly(ester-amide)s and Poly(amide-urethane)s:

Amino alcohols are valuable monomers for the synthesis of poly(ester-amide)s (PEAs) and poly(amide-urethane)s. researchgate.netnih.gov In these reactions, the hydroxyl group can participate in esterification or urethane (B1682113) formation, while the amino group can form amide linkages. For instance, the polycondensation of 3-Amino-4-methylpentan-1-ol with a dicarboxylic acid would lead to a PEA. researchgate.net The general reaction scheme is as follows:

n HO-(CH₂)-CH(NH₂)-CH(CH₃)₂ + n HOOC-R-COOH → [-O-(CH₂)-CH(NH)-CO-R-CO-]n + 2n H₂O

The incorporation of the 3-amino-4-methylpentan-1-ol moiety would introduce a pendant isobutyl group along the polymer chain. This can influence the polymer's thermal properties, such as the glass transition temperature (Tg) and melting temperature (Tm), as well as its solubility and mechanical characteristics. The branched structure may disrupt polymer chain packing, potentially leading to materials with lower crystallinity and increased flexibility.

Similarly, reaction with diisocyanates would yield poly(amide-urethane)s, where the hydroxyl group forms a urethane linkage and the amino group reacts to form a urea (B33335) linkage, technically a poly(urea-urethane). A more likely route to poly(amide-urethane)s would involve a two-step synthesis where the amino alcohol is first reacted with a dicarboxylic acid derivative to form a diamide-diol, which is then polymerized with a diisocyanate.

Polyurethanes:

This compound can also be a precursor for urethane alcohols, which are, in turn, used to produce polyether polyols. google.com The reaction of the amino alcohol with a cyclic carbonate, such as propylene (B89431) carbonate, would yield a urethane diol. This resulting molecule can then act as a starter for the polymerization of alkylene oxides to create polyether polyols with incorporated urethane and amino functionalities. These specialized polyols can then be used to synthesize polyurethanes with enhanced properties, such as improved thermal stability and tailored hydrophilicity.

Table 1: Potential Polymer Architectures Derived from 3-Amino-4-methylpentan-1-ol

Polymer ClassCo-monomerResulting Linkage(s)Potential Properties Influenced by 3-Amino-4-methylpentan-1-ol
Poly(ester-amide)Dicarboxylic AcidEster, AmideIncreased flexibility, lower crystallinity, modified solubility
Poly(amide-urethane)Diisocyanate, Dicarboxylic Acid DerivativeAmide, UrethaneTailored thermal properties, potential for reactive sites
PolyurethaneCyclic Carbonate, Alkylene OxidesUrethane, EtherEnhanced thermal stability, controlled hydrophilicity

This table presents theoretical polymer architectures based on the known reactivity of amino alcohols.

Surfactants

The amphiphilic nature of molecules derived from 3-Amino-4-methylpentan-1-ol makes it a promising candidate for the synthesis of novel surfactants. The amino and hydroxyl groups can serve as the hydrophilic head, while the isobutyl group and any additional attached alkyl chains constitute the hydrophobic tail.

Cationic Surfactants:

The primary amine group in 3-Amino-4-methylpentan-1-ol can be readily quaternized to create a cationic center, a key feature of cationic surfactants. For example, reaction with a long-chain alkyl halide would yield a quaternary ammonium (B1175870) salt with surface-active properties. The general structure of such a surfactant would be:

[R-N⁺(CH₃)₂-CH(CH(CH₃)₂)-(CH₂)₂-OH] X⁻

Where R is a long alkyl chain (e.g., C₈-C₁₈) and X⁻ is a counter-ion. The critical micelle concentration (CMC) and surface tension reduction capabilities of such surfactants would be influenced by the length of the R group and the branched structure of the headgroup. The synthesis of cationic surfactants from the condensation of fatty acids with esterified amino acids is a known process, suggesting a similar pathway could be explored for amino alcohols. google.com

Nonionic Surfactants:

The hydroxyl group can be ethoxylated to create a poly(ethylene oxide) chain, which is a common hydrophilic group in nonionic surfactants. The resulting structure would be:

H₂N-CH(CH(CH₃)₂)-(CH₂)₂-O-(CH₂CH₂O)n-H

The length of the polyethylene (B3416737) oxide chain (n) would determine the hydrophilic-lipophilic balance (HLB) of the surfactant, and thus its application, for instance, as an emulsifier, detergent, or wetting agent.

Amphiphilic Amino Alcohols:

Research has shown that novel amphiphilic aromatic amino alcohols can be synthesized and exhibit antimicrobial activity. nih.govdoi.org A similar approach could be taken with 3-Amino-4-methylpentan-1-ol, where the amino group is reacted with a hydrophobic moiety, such as an alkylated benzaldehyde, via reductive amination. The resulting amphiphilic molecule's properties would be dependent on the lipophilicity of the introduced hydrophobic group.

Table 2: Potential Surfactant Structures Derived from 3-Amino-4-methylpentan-1-ol

Surfactant TypeModificationHydrophilic Head GroupHydrophobic Tail Group
CationicQuaternization with alkyl halideQuaternary ammonium, HydroxylLong alkyl chain, Isobutyl group
NonionicEthoxylationPoly(ethylene oxide), AmineIsobutyl group and parent alkyl structure
Amphiphilic Amino AlcoholReductive amination with hydrophobic aldehydeAmine, HydroxylIntroduced hydrophobic group (e.g., alkyloxybenzyl), Isobutyl group

This table outlines hypothetical surfactant structures based on the functional groups of 3-Amino-4-methylpentan-1-ol and established surfactant synthesis routes.

Computational and Theoretical Chemistry Investigations of 3 Amino 4 Methylpentan 1 Ol Hydrochloride

Quantum Mechanical Studies of Electronic Structure and Reactivity

There are no available quantum mechanical studies in the reviewed literature that specifically detail the electronic structure and reactivity of 3-Amino-4-methylpentan-1-ol hydrochloride. Such studies, which often employ methods like Density Functional Theory (DFT), would typically provide insights into molecular orbital energies (such as HOMO and LUMO), electrostatic potential surfaces, and atomic charges. This information is crucial for predicting the molecule's reactivity, stability, and potential interaction sites. However, for this specific compound, these computational analyses have not been reported.

Conformational Analysis and Stereochemical Energetics

Specific conformational analysis and stereochemical energetics studies for this compound are not found in the existing scientific literature. A conformational analysis would identify the most stable three-dimensional arrangements of the molecule by exploring the potential energy surface as a function of rotatable bonds. These studies are fundamental for understanding how the molecule's shape influences its physical properties and biological activity. For related amino alcohols, such analyses have been performed to understand the influence of intramolecular hydrogen bonding on conformational preferences, but no such data exists for this compound.

Molecular Dynamics Simulations of Solvent Interactions and Solvation Effects

There is no published research on molecular dynamics (MD) simulations focusing on the solvent interactions and solvation effects of this compound. MD simulations are powerful tools for examining the behavior of molecules in solution, providing detailed information on how solvent molecules, such as water, arrange themselves around the solute and the energetic contributions of these interactions. While MD simulations have been used to study other amino alcohols in aqueous solutions, the specific solvation behavior of this compound remains uninvestigated.

In Silico Prediction of Spectroscopic Signatures

No dedicated in silico studies predicting the spectroscopic signatures (e.g., NMR, IR, UV-Vis) of this compound have been found. Computational methods can be used to calculate theoretical spectra, which can aid in the interpretation of experimental data and the structural elucidation of molecules. For instance, DFT calculations can predict 1H and 13C NMR chemical shifts and vibrational frequencies corresponding to IR spectra. The absence of such computational data for this compound means that researchers must rely solely on experimental spectroscopic methods for its characterization.

Explorations in Biochemical and Molecular Interaction Mechanisms

Mechanistic Studies of Neurotransmitter System Modulation

Amino alcohols are known to interact with various components of the central nervous system. One potential mechanism of action for 3-Amino-4-methylpentan-1-ol hydrochloride in neurotransmitter system modulation could be through the inhibition of enzymes responsible for the degradation of neurotransmitters. For instance, γ-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, and the inhibition of GABA aminotransferase (GABA-AT), the enzyme that breaks down GABA, can lead to increased GABA levels. This, in turn, has therapeutic potential for conditions like substance abuse and epilepsy. nih.gov

While direct evidence for this compound is not available, the structural similarity of its core to other known GABA-AT inactivators suggests a potential for similar activity. The amino group could play a crucial role in binding to the active site of GABA-AT, potentially leading to its inactivation. Further mechanistic studies would be required to confirm this hypothesis and to elucidate the precise nature of such an interaction.

Elucidation of Molecular Pathways Influenced by Amino Alcohols

The bifunctional nature of amino alcohols, possessing both an amino and a hydroxyl group, allows them to participate in a wide array of biological interactions and influence various molecular pathways. scbt.com These compounds are integral to metabolic pathways and cellular signaling. scbt.com For example, certain β-amino alcohol derivatives have been shown to inhibit the Toll-Like Receptor 4 (TLR4) signaling pathway, which is involved in inflammatory responses. nih.gov

Given its structure, this compound could potentially influence pathways involving lipid metabolism, as its branched hydrocarbon chain bears resemblance to fatty acid precursors. It might also interact with signaling cascades that are modulated by small molecule ligands, though the specific pathways remain to be identified through targeted research. The stereochemistry of the molecule would likely play a significant role in its interaction with specific protein targets within these pathways.

Investigation of Enzyme-Substrate/Ligand Interactions and Inhibition/Activation Mechanisms

The inhibitory potential of amino alcohols against various enzymes is a significant area of research. For example, a series of β-amino alcohols have been identified as inhibitors of mycobacterial N-acetyltransferase (NAT) enzymes, which are potential targets for anti-tubercular drugs. nih.gov In the realm of antifungal agents, L-amino alcohol derivatives have been found to inhibit lanosterol (B1674476) 14α-demethylase (CYP51), a key enzyme in fungal sterol biosynthesis. nih.gov

The mechanism of enzyme inhibition by amino alcohols often involves the amino and hydroxyl groups forming hydrogen bonds and other non-covalent interactions with the enzyme's active site. In some cases, they can act as irreversible inhibitors by forming covalent adducts with reactive residues in the active site. wikipedia.org For this compound, its potential to inhibit enzymes would depend on the specific topology and amino acid composition of the target enzyme's active site. The isopropyl group could provide steric hindrance or favorable hydrophobic interactions, influencing binding affinity and specificity.

Enzyme Target Inhibitor Class Potential Mechanism of Inhibition
GABA aminotransferase (GABA-AT)Amino alcohol derivativesCovalent modification of the active site
Mycobacterial N-acetyltransferase (NAT)β-amino alcoholsCompetitive or non-competitive inhibition
Lanosterol 14α-demethylase (CYP51)L-amino alcohol derivativesBinding to the active site, disrupting sterol biosynthesis

Comparative Analysis of Biological Activity with Related Amino Alcohol Analogs

The biological activity of amino alcohols is highly dependent on their structural features, including stereochemistry and the nature of substituents. Structure-activity relationship (SAR) studies on various amino alcohol derivatives have revealed key insights into the determinants of their biological effects. For instance, in a series of L-amino alcohol derivatives with antifungal activity, it was found that only the S-configuration compounds were active. nih.gov Furthermore, substitutions on aromatic rings attached to the amino alcohol core can significantly impact potency and spectrum of activity. mdpi.com

A comparative analysis of this compound with its analogs would be crucial to understand its therapeutic potential. Key structural modifications for comparison could include:

Stereochemistry: Comparing the biological activity of the (R)- and (S)-enantiomers.

Substitution on the amino group: Evaluating the effect of N-alkylation or N-arylation.

Modification of the alkyl chain: Assessing the impact of chain length and branching.

Such studies would help in identifying the pharmacophore responsible for any observed biological activity and in designing more potent and selective analogs.

Role as Precursors for Biologically Relevant Conjugates (e.g., Glutathione (B108866) S-Conjugates)

Glutathione (GSH) is a crucial tripeptide involved in cellular detoxification processes. nih.gov It can conjugate with various xenobiotics and endogenous compounds, facilitating their excretion. nih.gov There is evidence that compounds with a 4-methylpentan backbone can serve as precursors for glutathione S-conjugates. For example, 4-S-glutathionyl-4-methylpentan-2-one has been identified as a precursor of the aroma compound 4-mercapto-4-methylpentan-2-one in Sauvignon Blanc juice. nih.gov This suggests that the 4-methylpentan-1-ol moiety of 3-Amino-4-methylpentan-1-ol could potentially undergo conjugation with glutathione.

Advanced Analytical Methodologies for Characterization in Research Contexts

High-Resolution Spectroscopic Techniques (e.g., NMR, HRMS) for Structural Confirmation and Purity Assessment

High-resolution spectroscopic techniques are indispensable for the unambiguous structural elucidation and purity verification of organic compounds like 3-Amino-4-methylpentan-1-ol hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H NMR and ¹³C NMR spectra would be acquired.

¹H NMR Spectroscopy : The proton NMR spectrum would be expected to show distinct signals for each unique proton environment in the molecule. The chemical shifts (δ), signal multiplicities (splitting patterns), and integration values would be used to piece together the structure. For instance, the protons of the two methyl groups of the isopropyl moiety would likely appear as a doublet, while the proton on the chiral carbon bearing the amino group would exhibit a more complex splitting pattern due to coupling with neighboring protons. The methylene (B1212753) protons adjacent to the hydroxyl and amino groups would also have characteristic chemical shifts and multiplicities.

¹³C NMR Spectroscopy : The carbon NMR spectrum would reveal the number of unique carbon environments. For 3-Amino-4-methylpentan-1-ol, six distinct carbon signals would be anticipated, corresponding to the two methyl groups of the isopropyl moiety, the methine of the isopropyl group, the chiral carbon attached to the amino group, and the two carbons of the ethanolamine (B43304) chain. The chemical shifts of these signals would be indicative of their electronic environment. For example, the carbon bonded to the hydroxyl group would be expected to have a chemical shift in the range of 50-65 ppm, while the carbons of the isopropyl group would appear at higher field (lower ppm values). libretexts.org

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy. For this compound, HRMS would be used to confirm its molecular formula (C₆H₁₆ClNO). By measuring the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ with high precision, the elemental formula can be definitively established, distinguishing it from other compounds with the same nominal mass. The fragmentation pattern observed in the mass spectrum can also provide further structural information. For the free base, 3-Amino-4-methylpentan-1-ol, the exact mass is 117.1154 g/mol . nih.gov

A hypothetical HRMS analysis of the protonated free base would yield a measured m/z value very close to the calculated value for [C₆H₁₅NO + H]⁺, which is 118.1226.

Technique Expected Information Illustrative Data (from related compounds)
¹H NMR Chemical shift, multiplicity, and integration for each proton.For (s)-3-Amino-4-methylpentanoic acid: δ 0.97-1.00 (d, 6H), 1.90-1.98 (m, 1H), 2.38-2.59 (m, 2H), 3.32-3.35 (m, 1H) nih.gov
¹³C NMR Chemical shift for each unique carbon.For ethanol (B145695) (a simple alcohol): δ ~18 (CH₃), ~60 (CH₂OH) libretexts.org
HRMS High-accuracy mass measurement to confirm elemental composition.Calculated exact mass of C₆H₁₅NO: 117.1154 nih.gov

Chromatographic Separations for Purity and Isomeric Assessment (e.g., HPLC, GC)

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from any potential isomers or impurities.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile compounds. For an amino alcohol like 3-Amino-4-methylpentan-1-ol, reversed-phase HPLC would be a common approach. akjournals.com However, due to the lack of a strong UV chromophore in the molecule, derivatization with a UV-active reagent is often necessary to achieve sensitive detection. myfoodresearch.com Alternatively, detectors such as an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS) could be employed for detection without derivatization. HPLC is crucial for determining the presence of non-volatile impurities and for quantifying the purity of the compound.

Gas Chromatography (GC) is well-suited for the analysis of volatile compounds. Amino alcohols can be challenging to analyze directly by GC due to their polarity and tendency to exhibit poor peak shapes. gcms.cz Derivatization to increase volatility and reduce polarity is a common strategy. nih.govd-nb.info For 3-Amino-4-methylpentan-1-ol, both the amino and hydroxyl groups could be derivatized, for example, by silylation or acylation, to produce a more volatile compound suitable for GC analysis. d-nb.info GC, particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for identifying and quantifying volatile impurities.

Technique Application for Purity Assessment Considerations
HPLC Separation from non-volatile impurities.May require derivatization for UV detection; alternative detectors like ELSD or MS can be used. akjournals.commyfoodresearch.com
GC Separation from volatile impurities and isomers.Derivatization is often required to improve volatility and peak shape. gcms.czd-nb.info

Chiral Analytical Techniques for Enantiomeric Excess and Optical Purity Determination

Since 3-Amino-4-methylpentan-1-ol possesses a chiral center, it can exist as a pair of enantiomers. Chiral analytical techniques are therefore critical for determining the enantiomeric excess (e.e.) and optical purity of a sample.

Chiral HPLC is a widely used method for separating enantiomers. This can be achieved either directly, by using a chiral stationary phase (CSP), or indirectly, by derivatizing the enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column. nih.govoup.com For amino alcohols, various CSPs are commercially available that can provide effective enantioseparation.

Chiral Gas Chromatography (GC) can also be employed for enantiomeric separation, typically after derivatization of the analyte. Chiral GC columns, which contain a chiral selector as the stationary phase, can resolve the derivatized enantiomers.

The choice between chiral HPLC and chiral GC depends on the specific properties of the compound and its derivatives, as well as the desired sensitivity and resolution.

Crystallographic Analysis of Hydrochloride Salts

X-ray Crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. For this compound, obtaining a single crystal of suitable quality would allow for the precise determination of its molecular structure, including the conformation of the molecule and the stereochemistry at the chiral center.

The crystal structure would also reveal the details of the crystal packing, including intermolecular interactions such as hydrogen bonding between the protonated amine, the hydroxyl group, and the chloride anion. nih.gov This information is valuable for understanding the solid-state properties of the compound. While a specific crystal structure for this compound is not publicly available, the structures of other amino alcohol hydrochlorides have been reported, providing a basis for what to expect. documentsdelivered.com

Future Research Trajectories and Emerging Applications

Green Chemistry Approaches to Synthesis and Derivatization

The principles of green chemistry, which emphasize waste reduction, energy efficiency, and the use of renewable resources, are increasingly guiding synthetic methodologies. Future research on 3-Amino-4-methylpentan-1-ol hydrochloride is likely to focus on developing more sustainable synthetic routes and derivatization processes.

A significant area of exploration will be the use of biocatalysis. evitachem.comsigmaaldrich.comgoogle.com Enzymes, such as transaminases and alcohol dehydrogenases, offer high stereo- and regioselectivity under mild reaction conditions, potentially reducing the environmental impact of synthesis. sigmaaldrich.comambeed.com For instance, engineered amine dehydrogenases could be employed for the asymmetric reductive amination of a corresponding α-hydroxy ketone, providing a direct and efficient route to the chiral amino alcohol. bldpharm.com The use of whole-cell biocatalysts could further simplify processes by housing the necessary enzymes and cofactors within a single system.

Another promising green approach is the application of visible-light photoredox catalysis. sigmaaldrich.com This methodology allows for the formation of reactive radical intermediates under mild conditions, often using water as a solvent, which aligns with green chemistry principles. sigmaaldrich.com Research could focus on developing photoredox-catalyzed methods for the derivatization of this compound, for example, through C-H functionalization, to access novel molecular architectures without the need for harsh reagents.

The table below illustrates a hypothetical comparison of a traditional synthetic route with a potential green biocatalytic route for a similar chiral amino alcohol.

ParameterTraditional Chemical SynthesisBiocatalytic Synthesis
Catalyst Heavy metal complexesEnzymes (e.g., Amine Dehydrogenase)
Solvent Organic solvents (e.g., Toluene, THF)Aqueous buffer
Temperature Often elevated or cryogenicAmbient temperature
Pressure Can be highAtmospheric pressure
Byproducts Stoichiometric inorganic saltsWater
Stereoselectivity May require chiral auxiliariesOften >99% enantiomeric excess

Integration into Flow Chemistry and Automated Synthesis Platforms

Continuous flow chemistry and automated synthesis platforms offer significant advantages in terms of safety, scalability, and reproducibility. The integration of this compound into these systems as a key building block is a foreseeable research trajectory.

Flow chemistry, where reagents are pumped through a network of tubes and reactors, allows for precise control over reaction parameters such as temperature, pressure, and reaction time. This can lead to higher yields, improved selectivity, and safer handling of reactive intermediates. Future work could involve developing continuous flow processes for the synthesis and derivatization of this compound.

Automated synthesis platforms, which combine robotics with software to perform multi-step syntheses, are revolutionizing drug discovery and materials science. bldpharm.com By developing protocols for the use of this compound in these systems, researchers could rapidly generate libraries of diverse molecules for screening and optimization. This would accelerate the discovery of new pharmaceuticals and functional materials incorporating this chiral building block.

Exploration of Novel Catalytic Systems for Transformations

The amino and hydroxyl groups of this compound offer two points for chemical modification, making it a versatile substrate for catalytic transformations. Future research will likely explore the use of novel catalytic systems to selectively functionalize this molecule.

One area of interest is the development of catalysts for the dehydrogenation of amino alcohols to produce valuable amino carboxylic acids. For instance, novel metal-based catalysts could be developed to selectively oxidize the primary alcohol of this compound to a carboxylic acid, yielding a chiral β-amino acid.

Furthermore, the amino alcohol itself can serve as a chiral ligand in asymmetric catalysis. By coordinating with a metal center, the chiral environment of the derivatized 3-Amino-4-methylpentan-1-ol can direct the stereochemical outcome of a reaction. Research in this area would involve synthesizing new ligands from this compound and evaluating their performance in a range of asymmetric transformations, such as the addition of diethylzinc (B1219324) to aldehydes.

The table below outlines potential catalytic transformations and the corresponding novel catalyst types that could be explored for this compound.

TransformationCatalyst TypePotential Product
Asymmetric C-H AmidationIridium catalystsCyclic amino alcohol derivatives
Selective OxidationGold-based catalystsChiral amino aldehydes or amino acids
Reductive CouplingCopper-catalyzed systemsFunctionalized vicinal amino alcohols
Asymmetric HydrogenationChiral metal complexesSaturated derivatives with new stereocenters

Development of Advanced Functional Materials

The bifunctional nature of this compound makes it an attractive monomer or modifying agent for the creation of advanced functional materials.

In polymer chemistry, this amino alcohol could be incorporated into polyesters, polyamides, or polyurethanes. The presence of the amino and hydroxyl groups allows for the formation of ester and amide linkages, while the chiral side chain can influence the polymer's secondary structure and properties. For example, it could be used to synthesize biodegradable and biocompatible poly(ester amide) elastomers for tissue engineering applications, where the pendant isopropyl group could modulate the material's mechanical properties and degradation rate.

Furthermore, derivatives of this compound could be used to functionalize surfaces. By grafting these molecules onto a material's surface, its properties, such as hydrophilicity, biocompatibility, or chemical reactivity, can be tailored for specific applications. For instance, surfaces modified with this chiral amino alcohol could be used in enantioselective separations or as chiral stationary phases in chromatography.

Synergistic Research with Computational Biology and Chemoinformatics

Computational tools are becoming increasingly integral to chemical research, enabling the prediction of molecular properties and the rational design of new molecules and materials. Synergistic research combining computational biology and chemoinformatics with experimental work on this compound holds significant promise.

Molecular modeling and docking studies could be used to design derivatives of this compound that bind to specific biological targets, such as enzymes or receptors. This in silico screening approach can prioritize the synthesis of compounds with the highest predicted activity, saving time and resources. Chemoinformatics tools can be used to analyze large datasets of compounds derived from this building block, identifying structure-activity relationships and guiding the design of next-generation molecules with improved properties.

For example, computational methods could be employed to predict the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of potential drug candidates incorporating the 3-Amino-4-methylpentan-1-ol scaffold. This would allow for the early identification of molecules with favorable pharmacokinetic profiles.

Q & A

Basic: What synthetic strategies are recommended for laboratory-scale preparation of 3-Amino-4-methylpentan-1-ol hydrochloride?

Methodological Answer:
The synthesis typically involves stereoselective aminolysis and subsequent hydrochlorination. Key steps include:

Precursor Activation : Use of chiral auxiliaries or enantioselective catalysts to ensure stereochemical purity (e.g., (R)- or (S)-configurations) .

Amination : Reaction of 4-methylpentenol derivatives with ammonia or protected amines under controlled pH (7–9) to avoid racemization.

Hydrochlorination : Treatment with HCl gas in anhydrous ethanol to yield the hydrochloride salt.
Optimization Tips :

  • Batch processes are preferred for small-scale synthesis (<1 kg) to monitor intermediate purity via TLC or HPLC .
  • For chiral purity, use polar solvents (e.g., methanol) to enhance stereochemical control .

Basic: How should researchers characterize the structural integrity of this compound?

Methodological Answer:
Employ a multi-technique approach:

Spectroscopy :

  • NMR : 1H^1H- and 13C^{13}C-NMR to confirm the presence of the amino (-NH3+_3^+), hydroxyl (-OH), and methyl (-CH3_3) groups. Compare with PubChem data (InChI: InChI=1S/C5H11NO3.ClH/c1-3(7)4(6)...) .
  • IR : Validate hydrogen bonding between NH and Cl^- (stretching at 2500–2700 cm1^{-1}) .

Chromatography :

  • HPLC with a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) to assess purity (>98%) .

Mass Spectrometry : ESI-MS to confirm molecular weight (169.61 g/mol ± 0.5 Da) .

Advanced: How can structural analogs of this compound inform SAR studies?

Methodological Answer:
Compare analogs with known similarity indices to identify critical functional groups:

Compound NameCAS NumberSimilarity IndexKey Structural Difference
(S)-3-Aminohexan-1-ol HCl68889-62-30.71Extended alkyl chain (C6 vs. C5)
3-Amino-3-methylbutan-1-ol42514-50-10.83Branching at C3
(2S)-1-amino-4-methylpentan-2-ol179412-81-80.83Hydroxyl position shift (C2 vs. C1)
Approach :
  • Test analogs in enzyme inhibition assays (e.g., protein lysine methyltransferases) to correlate structural changes with activity loss/gain .
  • Use molecular docking to map hydrogen-bonding interactions between the amino group and enzyme active sites .

Advanced: What mechanisms explain the inhibition of protein lysine methyltransferases by this compound?

Methodological Answer:
The compound acts as a competitive inhibitor:

Binding Interactions :

  • The protonated amino group (-NH3+_3^+) forms ionic bonds with conserved aspartate residues in the enzyme’s catalytic pocket .
  • The hydroxyl group (-OH) stabilizes the transition state via hydrogen bonding with a water molecule in the active site .

Experimental Validation :

  • Kinetic assays (e.g., IC50_{50} determination using 3H^3H-SAM as a cofactor).
  • X-ray crystallography to resolve inhibitor-enzyme complexes (resolution ≤2.0 Å) .

Advanced: How can researchers validate analytical methods for quantifying this compound in complex matrices?

Methodological Answer:
Follow ICH Q2(R1) guidelines for method validation:

Linearity : Prepare calibration curves (1–100 µg/mL) in simulated biological fluids (R2^2 ≥0.995) .

Accuracy/Precision : Spike-and-recovery experiments (intra-day CV <2%, inter-day CV <5%) .

Specificity : Use deuterated analogs (e.g., 4-Amino-1-pentanol-d4 HCl) as internal standards to mitigate matrix effects .

Robustness : Test pH (2–7), temperature (4–25°C), and column lot variations .

Basic: What are the best practices for resolving contradictions in reported biological activities of this compound?

Methodological Answer:
Address discrepancies through:

Standardization : Use pharmacopeial reference standards (USP/EP) to ensure batch-to-batch consistency .

Assay Harmonization : Compare results across labs using identical protocols (e.g., fixed enzyme concentrations, buffer pH 7.4) .

Meta-Analysis : Aggregate data from PubChem, DSSTox, and peer-reviewed studies to identify outliers or confounding variables (e.g., impurity profiles) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.